molecular formula C9H7BrN2O2 B2502962 6-bromo-7-methoxyquinazolin-4(3H)-one CAS No. 950577-05-6

6-bromo-7-methoxyquinazolin-4(3H)-one

Cat. No. B2502962
CAS RN: 950577-05-6
M. Wt: 255.071
InChI Key: WSJIADZBJSYSIW-UHFFFAOYSA-N
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Description

“6-bromo-7-methoxyquinazolin-4(3H)-one” is a chemical compound with the molecular formula C9H7BrN2O2 . It is typically used for testing and research purposes .

Scientific Research Applications

Synthesis and Medicinal Chemistry

6-bromo-7-methoxyquinazolin-4(3H)-one is a key intermediate in the synthesis of various pharmacologically relevant compounds. It has been utilized in the synthesis of 4-(4-Bromo-2-fluoranilino)-7-hydroxy-6-methoxyquinazoline, an intermediate for Vandetanib, a drug that antagonizes VEGFR and EGFR receptors (Li Rong-dong, 2011). A telescoping process has been applied to synthesize 5-bromo-2-methylamino-8-methoxyquinazoline, another derivative, improving overall yield and reducing isolation processes (K. Nishimura & T. Saitoh, 2016).

Crystal Structure and Biological Activity

Research involving 6-bromo-7-methoxyquinazolin-4(3H)-one derivatives has extended to studying their crystal structures and potential biological activities. For instance, the compound 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline demonstrated inhibitory effects on lung cancer cell proliferation (Zhi-qiang Cai et al., 2019).

Anticonvulsant and Hypotensive Agents

6-bromo-7-methoxyquinazolin-4(3H)-one derivatives have been explored for potential anticonvulsant and hypotensive activities. Specific derivatives showed significant activity in seizure models, indicating potential as anticonvulsant agents (V. Ugale et al., 2012). Another study synthesized derivatives that exhibited a range of hypotensive activities, with one compound demonstrating a blood pressure lowering effect of 90 mmHg (Ashok Kumar et al., 2003).

Microwave-Assisted Synthesis and Pharmaceutical Applications

Advancements in synthesis methods, such as microwave-assisted cleavage, have been applied to 6-bromo-7-methoxyquinazolin-4(3H)-one derivatives. This technique facilitates rapid demethylation, which is crucial in the synthesis of precursor compounds for pharmaceutical applications (A. Fredriksson & S. Stone-Elander, 2002).

Antimicrobial and Antifungal Activities

Some derivatives of 6-bromo-7-methoxyquinazolin-4(3H)-one have shown promising antimicrobial and antifungal properties. For example, the compound 6-bromo-3-propylquinazolin-4-one exhibited good antifungal activity (Gui-ping Ouyang et al., 2006).

properties

IUPAC Name

6-bromo-7-methoxy-3H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-8-3-7-5(2-6(8)10)9(13)12-4-11-7/h2-4H,1H3,(H,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSJIADZBJSYSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-bromo-7-methoxyquinazolin-4(3H)-one

Synthesis routes and methods I

Procedure details

A solution of methyl 2-amino-5-bromo-4-methoxybenzoate (75 mg, 0.29 mmol) and ammonium formate (38 mg, 0.8 mmol) in formamide (1 mL) was heated at 165° C. for 18 h. The mixture was allowed to cool to room temperature then diluted with an excess of water. The solid formed was collected by filtration and washed with water then ethyl acetate and dried to give 6-bromo-7-methoxyquinazolin-4(3H)-one (53 mg, 72% yield) as a pale yellow solid. MS (EI) for C9H7BrN2O2: 255, 257 (MH+).
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
38 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-5-bromo-4-methoxybenzoic acid (1.56 g, 6.34 mmol) is dissolved in methanol (15 ml), treated with piperidine (0.063 ml, 0.63 mmol) and 1,3,5-triazine (772 mg, 9.5 mmol) and refluxed for one hour. After cooling to room temperature, the resulting crystals are filtered off with suction and washed with methanol. The desired product is obtained in 63% yield (1.01 g).
Quantity
1.56 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0.063 mL
Type
reactant
Reaction Step Two
Quantity
772 mg
Type
reactant
Reaction Step Two
Yield
63%

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